molecular formula C19H20N2O5 B7453128 [2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate

[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate

Cat. No. B7453128
M. Wt: 356.4 g/mol
InChI Key: LHETVKNXVLTXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPP and is a prodrug of a potent anticancer drug, 2-(2-benzoylhydrazinyl)-2-oxo-N-(3,3,3-trifluoropropyl) acetamide (BTH-1). BTH-1 is a histone deacetylase inhibitor that has shown promising results in preclinical studies.

Mechanism of Action

BTH-1, the active drug released from BOPP, exerts its anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting HDACs, BTH-1 promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
BOPP has been shown to have low toxicity in normal cells, while exhibiting potent anticancer activity against cancer cells. In preclinical studies, BOPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. BOPP has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BOPP is its ability to selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. BOPP has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, the synthesis of BOPP is complex and time-consuming, which may limit its use in large-scale studies. Additionally, the efficacy of BOPP may be influenced by factors such as tumor heterogeneity and drug resistance, which may limit its clinical utility.

Future Directions

Despite the promising results obtained in preclinical studies, further research is needed to fully understand the potential applications of BOPP in cancer therapy. Future studies could focus on optimizing the synthesis of BOPP to improve its scalability and reduce its cost. Additionally, studies could investigate the efficacy of BOPP in combination with other anticancer agents, as well as its potential applications in other diseases such as neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of BOPP in humans, which could pave the way for its approval as a novel anticancer therapy.

Synthesis Methods

The synthesis of BOPP involves a multi-step process that includes the reaction of 3-(4-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-benzoylhydrazinyl)-2-oxoethylamine to form the intermediate product, which is subsequently treated with triethylamine and acetic anhydride to yield the final product, BOPP.

Scientific Research Applications

BOPP has been extensively studied for its potential applications in cancer therapy. As a prodrug of BTH-1, BOPP can selectively deliver the active drug to cancer cells, thereby reducing the systemic toxicity associated with traditional chemotherapy. Preclinical studies have shown that BOPP has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

[2-(2-benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-14-7-9-16(10-8-14)25-12-11-18(23)26-13-17(22)20-21-19(24)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHETVKNXVLTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCC(=O)OCC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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